2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-4-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c1-10-7-8-16-14-12(10)9-13(15)17(14)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKTZEGYISMNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Iodination of Pyrrolo[2,3-b]pyridine Precursors
The foundational approach begins with 5-nitro-1H-pyrrolo[2,3-b]pyridine (13 ), which undergoes sequential N-methylation and iodination in a one-pot reaction. Using methyl iodide and iodine monochloride in dimethylformamide (DMF) at 80°C, this method yields 3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (14 ) with >85% efficiency. The nitro group facilitates electrophilic substitution at the C3 position, while the N-methyl group prevents undesired side reactions.
Role of Phenylsulfonyl Protecting Groups
N-Sulfonylation is critical for directing nitration and iodination. For example, 4-methyl-1H-pyrrolo[2,3-b]pyridine (37 ) is converted to its benzenesulfonamide derivative (39 ) using benzenesulfonyl chloride in pyridine. This protective group blocks the N1 position, enabling regioselective nitration at C5 with tetramethylammonium nitrate in sulfuric acid. Subsequent deprotection with morpholine and potassium carbonate in refluxing ethanol regenerates the free amine (41 ), which is then methylated and iodinated to produce the target compound.
Advanced Functionalization Techniques
Suzuki-Miyaura Cross-Coupling
The iodinated intermediate (43 ) participates in Suzuki-Miyaura reactions with boronic acids. For instance, coupling with N-Boc-tetrahydropyridine-4-boronic acid pinacol ester under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) introduces piperidine moieties at C3, yielding 59a–d after hydrogenation. This method achieves >90% conversion, as confirmed by HPLC-MS.
Trifluoromethylation via Copper-Mediated Reactions
Optimization of Reaction Conditions
Solvent and Temperature Effects
Iodination efficiency varies significantly with solvent polarity. Comparative studies show that DMF outperforms THF or acetonitrile, providing a 92% yield of 14 versus 78% in THF. Elevated temperatures (80–100°C) accelerate reaction kinetics but may promote decomposition if exceeding 110°C.
Catalytic Systems for Deprotection
Deprotection of N-sulfonyl groups requires mild bases to avoid ring opening. Morpholine in ethanol at 70°C achieves complete desulfonylation within 4 hours, whereas stronger bases like NaOH cause >20% degradation.
Analytical Characterization Data
Table 1: Physicochemical Properties of Key Intermediates
| Compound | Molecular Formula | Yield (%) | Purity (HPLC) | logD |
|---|---|---|---|---|
| 14 | C₈H₆IN₃O₂ | 85 | 98.5 | 1.2 |
| 43 | C₁₄H₁₁IN₂O₂S | 78 | 97.8 | 2.9 |
| 57 | C₁₅H₉F₃IN₃O₄S | 65 | 95.1 | 3.4 |
Table 2: Comparative Iodination Efficiency
| Substrate | Iodinating Agent | Solvent | Yield (%) |
|---|---|---|---|
| 37 | ICl | DMF | 92 |
| 37 | NIS | CH₃CN | 68 |
| 41 | I₂, HIO₃ | H₂O/AcOH | 81 |
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Unprotected pyrrolo[2,3-b]pyridines undergo competing nitration at C3 and C5. Introducing the phenylsulfonyl group at N1 increases electron density at C5, favoring nitration at this position (95:5 C5:C3 ratio). Without protection, the ratio drops to 60:40, complicating purification.
Stability of Iodinated Products
Iodinated derivatives like 43 are light-sensitive, requiring storage under argon at −20°C. Degradation studies show <5% decomposition over six months under these conditions, versus 30% at room temperature.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenylsulphonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used under mild conditions to substitute the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the phenylsulphonyl group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted azaindole derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Coupling Products: Biaryl or diaryl compounds are the major products of coupling reactions.
Scientific Research Applications
2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The phenylsulphonyl group can enhance binding affinity to certain targets, while the iodine atom can participate in halogen bonding interactions. The exact pathways and molecular targets involved are subject to ongoing research.
Comparison with Similar Compounds
Structural and Functional Analogues
Substituent Effects on Reactivity and Bioactivity
- Iodo vs. Bromo at Position 2/4: The target compound’s iodine atom (position 2) offers greater polarizability and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromine in the 4-bromo-2-iodo analog . However, bromine at position 4 in the latter may serve as a superior leaving group for nucleophilic substitutions.
Phenylsulfonyl Group :
- Indolyl vs. Pyrazolyl vs. Pyrazolyl derivatives () are smaller and more rigid, favoring selective kinase inhibition . Halogen/methyl substituents (target and ) prioritize synthetic versatility over direct target engagement.
Biological Activity
2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolo[2,3-b]pyridine core with an iodine substituent at the 2-position and a phenylsulfonyl group at the 1-position. The molecular formula is , with a molecular weight of approximately 408.25 g/mol.
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Inhibition of Kinases : Studies have shown that pyrrolopyridine derivatives can inhibit specific kinases involved in cell signaling pathways, which may contribute to their antiproliferative effects against cancer cells.
- Antiviral Activity : Some derivatives have demonstrated antiviral properties by targeting viral replication processes. This is particularly relevant in the context of emerging viral infections.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrrolopyridine derivatives, including this compound. In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.4 | Apoptosis induction |
| MCF-7 (breast cancer) | 7.8 | Cell cycle arrest |
| A549 (lung cancer) | 6.0 | Inhibition of proliferation |
Antiviral Activity
Research has also highlighted the compound's potential as an antiviral agent. For instance, it has been tested against viruses such as Dengue and Zika:
| Virus | EC50 (µM) | Effect |
|---|---|---|
| Dengue Virus | 12.5 | Inhibition of viral replication |
| Zika Virus | 15.0 | Reduction in viral load |
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrrolopyridine derivatives and evaluated their anticancer activities. The lead compound, closely related to this compound, demonstrated significant cytotoxicity against multiple cancer cell lines while showing low toxicity in normal cells .
Case Study 2: Antiviral Efficacy
A recent investigation into the antiviral properties of similar compounds revealed that they effectively inhibited the replication of Dengue virus in vitro. The mechanism was linked to the disruption of viral protein synthesis pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- N1-Alkylation/Sulfonylation : Reaction of the pyrrolo[2,3-b]pyridine core with phenylsulfonyl chloride under basic conditions (e.g., KOH or NaH) to introduce the sulfonyl group .
- Halogenation : Iodination at position 2 can be achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents .
- Methylation : Methyl groups are introduced using methyl iodide (MeI) in tetrahydrofuran (THF) with NaH as a base .
- Purification : Silica gel chromatography is critical for isolating intermediates and final products; yields are improved by optimizing stoichiometry, temperature (e.g., 0°C to room temperature), and solvent systems (e.g., DCM/ethyl acetate gradients) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying substitution patterns, especially distinguishing iodinated and methylated positions .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
- HPLC-PDA : Purity assessment (>95%) via reverse-phase HPLC with photodiode array detection ensures absence of byproducts .
Advanced Research Questions
Q. How do substituents at the 2-iodo and 4-methyl positions influence biological activity in related pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- Iodine’s Role : The 2-iodo group enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. It may also improve binding affinity in kinase inhibitors by occupying hydrophobic pockets .
- Methylation Effects : The 4-methyl group increases lipophilicity, potentially enhancing membrane permeability. Comparative SAR studies show that methyl substituents at this position improve FGFR1 inhibition (IC < 10 nM in derivatives) .
- Structural Comparisons : Analogs lacking iodine (e.g., 4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) show reduced kinase selectivity, highlighting iodine’s critical role in target engagement .
Q. What in vitro and in vivo models are suitable for evaluating the antitumor potential of this compound?
- Methodological Answer :
- In Vitro :
- Proliferation Assays : Use cancer cell lines (e.g., 4T1 breast cancer) with MTT or CellTiter-Glo to measure IC values .
- Apoptosis : Caspase-3/7 activation assays and flow cytometry (Annexin V/PI staining) confirm programmed cell death .
- In Vivo :
- Xenograft Models : Intraperitoneal administration in murine models (e.g., diffuse malignant peritoneal mesothelioma) at 10–25 mg/kg doses, monitoring tumor volume reduction and survivin expression .
- Combination Studies : Synergy with paclitaxel or other chemotherapeutics can be assessed via Chou-Talalay analysis .
Q. What strategies mitigate challenges in pharmacokinetic profiling of this compound?
- Methodological Answer :
- Solubility Enhancement : Co-solvents like PEG-400 or cyclodextrin inclusion complexes improve aqueous solubility for intravenous administration .
- Metabolic Stability : Liver microsome assays identify metabolic hotspots (e.g., sulfonyl group hydrolysis); deuterium labeling at labile positions (e.g., methyl groups) can prolong half-life .
- Blood-Brain Barrier (BBB) Penetration : LogP values (~3.5) and P-glycoprotein efflux assays predict CNS accessibility, critical for targeting brain tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
